molecular formula C9H11BrN2 B1444486 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline CAS No. 912284-82-3

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline

Numéro de catalogue: B1444486
Numéro CAS: 912284-82-3
Poids moléculaire: 227.1 g/mol
Clé InChI: DXGACWBAFPNXOZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic organic compound with the molecular formula C9H11BrN2 It is characterized by a bromine atom at the 6th position and a methyl group at the 1st position on the tetrahydroquinoxaline ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline typically involves the bromination of 1-methyl-1,2,3,4-tetrahydroquinoxaline. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions usually require controlled temperatures to ensure selective bromination at the 6th position.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, and implementing continuous flow processes to enhance efficiency and safety.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives, which may exhibit different chemical and biological properties.

    Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydroquinoxaline derivatives with altered electronic properties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Various substituted quinoxalines depending on the nucleophile used.

    Oxidation Products: Quinoxaline derivatives.

    Reduction Products: Reduced tetrahydroquinoxaline derivatives.

Applications De Recherche Scientifique

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive molecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.

Mécanisme D'action

The mechanism of action of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes involved in neurological pathways, leading to modulation of their activity. The exact pathways and targets are still under investigation, but its structural features suggest potential interactions with the central nervous system.

Comparaison Avec Des Composés Similaires

    1-Methyl-1,2,3,4-tetrahydroquinoxaline: Lacks the bromine atom, leading to different reactivity and biological activity.

    6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline: Similar structure but with a chlorine atom instead of bromine, which may affect its chemical properties and reactivity.

    1,2,3,4-Tetrahydroquinoxaline: The parent compound without any substituents, used as a reference for understanding the effects of substitutions.

Uniqueness: 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline is unique due to the presence of both a bromine atom and a methyl group, which confer distinct electronic and steric properties. These modifications can significantly influence its chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Activité Biologique

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a bromine atom at the 6-position of the quinoxaline ring, which may significantly influence its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in neurological pathways. Current research suggests it may modulate the activity of these targets, although specific pathways remain under investigation. Its structural characteristics indicate potential interactions within the central nervous system (CNS), making it a candidate for further exploration in neuropharmacology.

Anticancer Activity

Recent studies have highlighted the anticancer properties of tetrahydroquinoxaline derivatives. For instance, compounds structurally related to this compound have shown significant inhibitory effects on various cancer cell lines. In a study assessing cell growth inhibition against human colon cancer cells (HT-29), several derivatives exhibited over 30% inhibition at concentrations as low as 10 μM .

Table 1: Inhibitory Effects on HT-29 Cells

CompoundConcentration (μM)Inhibition (%)
I-61035
I-71040
I-171032
I-191033

The most active compound from this study was identified as I-7, which was noted for its ability to inhibit tubulin polymerization and induce cell cycle arrest at the G2/M phase without triggering apoptosis .

Enzyme Inhibition

In addition to anticancer activity, this compound has been reported to inhibit various enzymes. Notably, it has shown potential as an inhibitor of protein tyrosine kinase and cytochrome P450 enzymes (specifically CYP1A2), which are crucial in drug metabolism and cancer progression . The inhibition of these enzymes can lead to significant therapeutic implications, particularly in the context of drug interactions and efficacy.

Structure-Activity Relationship (SAR)

The presence of the bromine atom in this compound enhances its biological activity compared to similar compounds lacking this substituent. For example:

Comparison with Related Compounds

CompoundKey FeaturesBiological Activity
This compoundBromine substitution enhances reactivityAnticancer; enzyme inhibition
1-Methyl-1,2,3,4-tetrahydroquinoxalineNo bromine; lower reactivityLimited biological activity
6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxalineChlorine instead of bromine; altered propertiesVariable biological activity

The unique electronic and steric properties conferred by the bromine atom allow for distinct interactions with biological targets that may not be present in other similar compounds.

Case Studies

A notable case study involved the synthesis and evaluation of tetrahydroquinoxaline sulfonamide derivatives that included modifications based on the structure of this compound. These derivatives were tested for their effects on tubulin polymerization and demonstrated promising antiproliferative activities against various cancer cell lines. The findings suggested that structural modifications could enhance efficacy while maintaining favorable pharmacokinetic properties .

Propriétés

IUPAC Name

7-bromo-4-methyl-2,3-dihydro-1H-quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c1-12-5-4-11-8-6-7(10)2-3-9(8)12/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGACWBAFPNXOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90731937
Record name 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912284-82-3
Record name 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 4-bromo-N1-(2-chloroethyl)-N1-methylbenzene-1,2-diamine (25D) (0.611 g, 2.3 mmol) and K2CO3 (0.634 g, 4.6 mmol) in DMF (7 mL) was heated to 80° C. for 1 hour and then at 100° C. for 1.5 hours, cooled to rt, diluted with water and extracted with EtOAc. The organic phases were washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure to provide 0.528 g (100%) of the desired product 6-bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline (25E): 1H NMR (300 MHz, CDCl3) δ 6.72 (1H, dd), 6.56 (1H, d), 6.38 (1H, d), 3.74 (1H, bs), 3.47 (2H, t), 3.22 (2H, t), 2.82 (3H, s).
Name
4-bromo-N1-(2-chloroethyl)-N1-methylbenzene-1,2-diamine
Quantity
0.611 g
Type
reactant
Reaction Step One
Name
Quantity
0.634 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

4-bromo-N1-(2-chloroethyl)-N1-methylbenzene-1,2-diamine 1 (3.1 g, 0.012 mol) was dissolved in DMF (6 ml), Potassium carbonate (3.3 g, 0.024 mol) was added. The reaction was stirred at 100° C. for 2 h. The mixture was partitioned between water and EtOAc (2×30 mL) The combined organic layers was concentrated and purified by flash chromatography eluted with EtOAc to give 1.9 g, (69.6%) of 6-bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline. 1H NMR (300 MHz, DMSO-d6) δ 6.50-6.45 (m, 2H), 6.31 (d, J=8.2 Hz, 1H), 5.79 (s, 1H), 3.29 (s, 4H). 3.07 (t, J=2.4 Hz, 2H), 2.71 (s, 3H), LCMS-ESI+ (m/z): [M+H]+ calcd for C9H11BrN2:226.01; found 226.96.
Name
4-bromo-N1-(2-chloroethyl)-N1-methylbenzene-1,2-diamine
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 2
Reactant of Route 2
6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 3
6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 4
Reactant of Route 4
6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 5
6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 6
Reactant of Route 6
6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.